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Agarin;Pantherine

Cat. No.: B14146050
CAS No.: 57902-18-8
M. Wt: 132.12 g/mol
InChI Key: QYGRQAWQDLPUDK-UHFFFAOYSA-N
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Description

Historical Context of Academic Investigations on Amanita Chemical Constituents

For a considerable time, muscarine (B1676868) was incorrectly believed to be the primary psychoactive agent in Amanita muscaria. iceers.org This misconception persisted until 1964, when independent research teams in Japan, England, and Switzerland successfully isolated ibotenic acid and muscimol (B1676869). iceers.org These discoveries definitively identified them as the principal psychoactive compounds in these mushrooms. iceers.org The initial isolation of muscarine dates back much earlier, but the small amounts found in A. muscaria (around 0.0002%) made its structural elucidation challenging until 1954 with the use of partition chromatography. rsc.org

The historical record also notes the toxicity of other Amanita species, such as the "death cap" (Amanita phalloides), which contains toxic peptides like α-amanitin, first isolated in 1940. rsc.org This highlights the diverse and complex chemistry within the Amanita genus, which spurred further scientific investigation into its various components. mmsl.cz

Interrelationship between Muscimol (Agarin; Pantherine) and Ibotenic Acid within Fungal Metabolomics

Muscimol and ibotenic acid are intrinsically linked within the metabolic processes of Amanita fungi. Ibotenic acid serves as a biosynthetic precursor, or prodrug, to muscimol. wikipedia.orggoogle.com The conversion of ibotenic acid to muscimol occurs through a process called decarboxylation, which involves the removal of a carboxyl group. wikipedia.orggoogle.com This transformation can be facilitated by drying or heating the mushroom, which is why dried specimens are often more potent in terms of muscimol content. iceers.org

The biosynthesis of ibotenic acid itself is a complex enzymatic process. Research has identified a biosynthetic gene cluster responsible for its production. wikipedia.org The pathway is initiated by the hydroxylation of glutamic acid to form threo-3-hydroxyglutamic acid, which is then converted into ibotenic acid. wikipedia.orgnih.gov This discovery, after a 50-year gap in research, has provided significant insight into the genetic basis of ibotenic acid formation in Amanita species. nih.govbiorxiv.org

The rate of decarboxylation of ibotenic acid to muscimol can be influenced by various factors. While it is relatively stable in water at neutral pH and body temperature, the reaction is significantly accelerated in dimethyl sulfoxide (B87167) (DMSO). tandfonline.comnih.gov In laboratory settings, this process can be achieved by refluxing in an acidic solution or through enzymatic methods using glutamate (B1630785) decarboxylase. google.comgoogle.com

Interactive Data Table: Properties of Ibotenic Acid and Muscimol

PropertyIbotenic AcidMuscimol
Chemical Formula C5H6N2O4C4H6N2O2
Molar Mass 158.113 g·mol−1114.104 g·mol−1
Primary Action Glutamate receptor agonistGABAA receptor agonist
Relationship ProdrugActive metabolite
Conversion Decarboxylation-
Natural Occurrence Amanita muscaria, Amanita pantherinaAmanita muscaria, Amanita pantherina
Psychoactive Effects Stimulant (speculated)Sedative-hypnotic, depressant, hallucinogenic

Overview of Academic Inquiry into Psychoactive Isoxazole (B147169) Alkaloids from Fungi

Academic research into the psychoactive isoxazole alkaloids from Amanita species, primarily ibotenic acid and muscimol, has been multifaceted. These compounds are of interest due to their structural similarity to the major neurotransmitters glutamate and γ-aminobutyric acid (GABA), respectively. nih.govbiorxiv.org This structural analogy is the basis of their pharmacological activity. rsc.orgnih.gov

Ibotenic acid acts as a potent agonist at NMDA and metabotropic glutamate receptors. wikipedia.org In contrast, muscimol is a potent and selective agonist for the GABAA receptor. mmsl.czwikipedia.org This difference in receptor targets explains their distinct physiological effects. iceers.org

The unique pharmacological profiles of these compounds have led to their use as tools in neuroscience research. xtalks.com Ibotenic acid, for instance, has been used to create experimental brain lesions in animal models due to its excitotoxic properties. google.comwikipedia.org Muscimol is widely utilized in studies to investigate the function of the GABAergic system. wikipedia.org

The study of these fungal alkaloids is part of a broader renewed interest in the therapeutic potential of psychoactive natural products. xtalks.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3 B14146050 Agarin;Pantherine CAS No. 57902-18-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57902-18-8

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

5-(aminomethyl)-1,2-oxazol-3-one;hydrate

InChI

InChI=1S/C4H6N2O2.H2O/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H2

InChI Key

QYGRQAWQDLPUDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CN.O

Origin of Product

United States

Chemical Biology and Biosynthesis of Muscimol and Ibotenic Acid

Structural Elucidation and Isomerism within the Isoxazole (B147169) Alkaloid Class

The core of the psychoactive properties of certain Amanita mushrooms lies in a group of isoxazole alkaloids. These compounds share a fundamental isoxazole ring structure but differ in their functional groups, leading to distinct biological activities.

Muscimol (B1676869) (5-(Aminomethyl)-1,2-oxazol-3(2H)-one) and its Structural Analogs

Muscimol, also known as agarin or pantherine, is a principal psychoactive constituent of Amanita muscaria and Amanita pantherina. wikipedia.org Its chemical structure, 5-(aminomethyl)-1,2-oxazol-3(2H)-one, features an isoxazole ring with an aminomethyl group at the 5-position. wikipedia.orgnih.gov This structure confers a potent and selective agonism for the GABAA receptor. wikipedia.org Muscimol is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), and its rigid isoxazole framework makes it a valuable tool for studying GABAergic function in the brain. wikipedia.orgscbt.comcenmed.comresearchgate.net

Several structural analogs of muscimol have been synthesized and studied to understand the structure-activity relationships at the GABA receptor. These include thiomuscimol (B15852) and other derivatives designed to probe the binding site and functional requirements of the receptor. institutoesfera.org The development of these analogs, such as THIP, isoguvacine, and piperidine-4-sulphonic acid (P4S), has been crucial in designing specific GABA agonists. nih.gov

Table 1: Properties of Muscimol

Property Value
IUPAC Name 5-(aminomethyl)-1,2-oxazol-3-one nih.gov
Other Names Agarin, Pantherine wikipedia.org
Molecular Formula C₄H₆N₂O₂ wikipedia.org
Molar Mass 114.104 g·mol⁻¹ wikipedia.org

Ibotenic Acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid) and its Structural Analogs

Ibotenic acid is another key isoxazole alkaloid found in Amanita mushrooms and serves as the biosynthetic precursor to muscimol. wikipedia.orgwikipedia.org Its chemical name is (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid. wikipedia.orgmedlink.com Structurally, it is a conformationally-restricted analog of the neurotransmitter glutamate (B1630785). wikipedia.org This structural similarity allows it to act as a potent agonist at glutamate receptors, particularly NMDA, and metabotropic glutamate receptors. wikipedia.org

The exploration of ibotenic acid's structure has led to the synthesis of numerous analogs. These compounds, such as (RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), have been instrumental in classifying and understanding the function of different subtypes of glutamate receptors. researchgate.net Other synthesized analogs include bicyclic 3-isoxazolol amino acids like 4-HPCA and 6-HPCA, which were developed to study the structural requirements of excitatory amino acid neurotransmitter receptors. researchgate.net

Table 2: Properties of Ibotenic Acid

Property Value
IUPAC Name (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid wikipedia.org
Molecular Formula C₅H₆N₂O₄ wikipedia.org
Molar Mass 158.113 g·mol⁻¹ wikipedia.org

Muscazone (B1210498) as a Biosynthetic Derivative and its Structural Relationship

Muscazone is another isoxazole alkaloid found in Amanita muscaria. mmsl.cz It is considered a breakdown product of ibotenic acid, potentially formed through the influence of UV radiation. mdpi.compensoft.net Structurally, muscazone is α-amino-2,3-dihydro-2-oxooxazole-5-acetic acid. mmsl.cz While structurally related to ibotenic acid and muscimol, muscazone exhibits significantly less pharmacological activity. mmsl.czmdpi.com The racemic nature of naturally occurring muscazone supports the hypothesis that it is formed from ibotenic acid, as this would be difficult to explain otherwise. mmsl.cz It has also been suggested that muscazone could be an artifact generated during the extraction and processing of ibotenic acid. mmsl.cz

Biosynthetic Pathways of Isoxazole Alkaloids in Amanita Species

The biosynthesis of the unique isoxazole alkaloids in Amanita mushrooms has been a subject of scientific inquiry for decades. Recent research has shed light on the genetic and enzymatic machinery responsible for their production, confirming long-standing hypotheses.

Glutamate Hydroxylation as the Initial Step in Ibotenic Acid Biosynthesis

For many years, it was hypothesized that the biosynthesis of ibotenic acid begins with the amino acid glutamate. biorxiv.org This hypothesis has been substantiated by the identification of a biosynthetic gene cluster in Amanita muscaria. biorxiv.orgnih.gov The first committed step in this pathway is the hydroxylation of glutamate to form threo-3-hydroxyglutamate. biorxiv.orgbanrepcultural.org This reaction is catalyzed by a dedicated Fe(II)/2-oxoglutarate-dependent oxygenase, an enzyme named IboH. wikipedia.orgbiorxiv.orggenome.jp The gene encoding this glutamate hydroxylase is located within a cluster of seven genes (the ibo BGC) that are highly expressed when A. muscaria is grown in conditions mimicking its natural symbiotic lifestyle. biorxiv.orgnih.gov The presence of 3-hydroxyglutamate has been detected in A. muscaria samples, further supporting the role of IboH in the native organism. biorxiv.org

Enzymatic and Non-Enzymatic Decarboxylation of Ibotenic Acid to Muscimol

Ibotenic acid serves as a direct precursor, or prodrug, to the more stable and potent compound, muscimol. wikipedia.org The conversion of ibotenic acid to muscimol occurs through a decarboxylation reaction, where the carboxyl group is removed. wikipedia.org This process can happen both enzymatically within the organism and non-enzymatically under certain conditions. mdpi.comtaylorandfrancis.com

Within the ibo biosynthetic gene cluster, a gene designated IboD encodes a decarboxylase enzyme. biorxiv.orgnih.gov This enzyme is believed to be responsible for the in vivo conversion of ibotenic acid to muscimol. mdpi.comnih.gov The decarboxylation of ibotenic acid can also occur spontaneously, for instance, during the drying of the mushrooms. wikipedia.org This non-enzymatic decarboxylation is a known chemical transformation and can be facilitated by heat or acidic conditions. mdpi.comnih.gov It has been noted that a significant portion of ingested ibotenic acid is decarboxylated to muscimol in the body. mmsl.czpensoft.net

Table 3: Compounds Mentioned in this Article

Compound Name
Agarin
AMPA ((RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid)
GABA (gamma-aminobutyric acid)
Glutamate
Ibotenic acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
Isoguvacine
Muscazone (α-amino-2,3-dihydro-2-oxooxazole-5-acetic acid)
Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)
Pantherine
Piperidine-4-sulphonic acid (P4S)
THIP (Gaboxadol)
Thiomuscimol

Genetic Basis and Biosynthetic Gene Clusters Involved in Isoxazole Formation

The biosynthesis of ibotenic acid and muscimol in fungi such as Amanita muscaria (the fly agaric) is a complex process orchestrated by a suite of enzymes encoded within a physically linked biosynthetic gene cluster (BGC). wikipedia.orgmdpi.com For many years, the precise genetic and enzymatic mechanisms remained elusive, with early hypotheses suggesting 3-hydroxyglutamate as a key precursor. nih.govnih.govbanrepcultural.org Recent genomic and transcriptomic analyses have finally pinpointed the genetic basis for the formation of these psychoactive isoxazoles. nih.govnih.gov

Research has identified a specific BGC, termed the ibo cluster, which is responsible for the production of ibotenic acid. mdpi.comnih.govbiorxiv.org The biosynthesis is initiated by the hydroxylation of glutamate. wikipedia.orgnih.govnih.gov This initial and crucial step is catalyzed by a dedicated Fe(II)/2-oxoglutarate-dependent oxygenase named IboH, which stereoselectively hydroxylates L-glutamate to produce (2S,3R)-3-hydroxyglutamic acid. wikipedia.orgnih.govbanrepcultural.orgresearchgate.net The gene for this hydroxylase is located within the ibo BGC, surrounded by other genes essential for the subsequent steps in the pathway. nih.govnih.govbanrepcultural.org

The ibo BGC contains a collection of genes encoding for all the necessary enzymatic machinery to convert 3-hydroxyglutamate into the final isoxazole structure of ibotenic acid. nih.govbiorxiv.orgbiorxiv.org Following the initial hydroxylation, a series of enzymatic reactions, which are still being fully elucidated, lead to the formation of the isoxazole ring. The genes within the ibo cluster are believed to encode for these subsequent transformations. wikipedia.orgnih.gov The entire biosynthetic pathway involves seven genes within the ibo BGC to produce ibotenic acid from glutamate. mdpi.com One of these is a decarboxylase, which then catalyzes the conversion of ibotenic acid to muscimol. mdpi.com

The key enzymes identified within the ibo biosynthetic gene cluster in Amanita muscaria are detailed below:

GeneProposed Enzyme FunctionRole in Biosynthesis
IboH Fe(II)/2-oxoglutarate-dependent oxygenaseCatalyzes the initial stereoselective hydroxylation of glutamate to form 3-hydroxyglutamate. nih.govnih.govresearchgate.net
IboA Adenylating enzymeImplicated in the activation of an intermediate. nih.govbiorxiv.org
IboC Cytochrome P450 enzymePotentially involved in the desaturation process to form the isoxazole ring. nih.govbiorxiv.org
IboD DecarboxylaseCatalyzes the final step of converting ibotenic acid to muscimol. mdpi.comnih.govbiorxiv.org
IboF Flavin-dependent monooxygenaseBelieved to participate in the biosynthetic pathway. nih.govbiorxiv.org
IboG1 Pyridoxal phosphate (B84403) (PLP)-dependent enzymeThought to be involved in amino group transfer or related transformations. nih.govbiorxiv.org
IboG2 Pyridoxal phosphate (PLP)-dependent enzymeSimilar to IboG1, likely plays a role in amino acid metabolism within the pathway. nih.govbiorxiv.org

The discovery of this BGC not only provides a genetic blueprint for ibotenic acid and muscimol synthesis but also opens avenues for biotechnological applications and a deeper understanding of the ecological role of these compounds in Amanita species. nih.gov This genetic linkage has been observed in at least three Amanita species, suggesting a conserved pathway. biorxiv.org

Chemical Synthesis of Muscimol and Analogues for Receptor Specificity Studies

The unique structure of muscimol and its potent activity as a GABAA receptor agonist have made it a valuable template for medicinal chemists. mdpi.compensoft.net Chemical synthesis allows for the production of muscimol and a wide array of structural analogues, which are instrumental in probing the binding sites and functional properties of GABA receptors. researchgate.netresearchgate.net

The first total synthesis of muscimol was reported in 1965, providing a foundation for subsequent methodological refinements. wikipedia.org Early synthetic routes often suffered from low yields. wikipedia.org Over the years, more efficient and robust synthetic strategies have been developed. One notable method starts from glyoxylic acid and hydroxylamine (B1172632) sulfate (B86663) to form an oxime, which is then brominated. Another approach utilizes dimethyl acetylenedicarboxylate (B1228247) and hydroxylamine to construct the isoxazole core. sciencemadness.org A two-step synthesis starting from 3-hydroxy-5-isoxazole hydroxamic acid has also been described as a convenient and high-yield procedure. sciencemadness.org More recent methods have focused on improving yields and using less hazardous reagents. wikipedia.orgnih.govcapes.gov.br

The primary motivation for synthesizing muscimol analogues is to investigate structure-activity relationships (SAR) at GABA receptors. researchgate.netnih.gov By systematically modifying the structure of muscimol, researchers can map the pharmacophore of the GABAA receptor's agonist binding site. researchgate.net These studies help in designing new ligands with altered potency, selectivity for different GABAA receptor subtypes, or modified functional activity (e.g., partial agonists or antagonists). researchgate.netnih.govacs.org

Examples of synthetic modifications include:

Alterations to the aminomethyl side chain: The synthesis of (R)- and (S)-5-(1-aminoethyl)-3-isoxazolol helps to understand the steric constraints of the binding pocket around the amino group. researchgate.net

Bioisosteric replacement of the isoxazole ring: The isoxazole ring of muscimol can be replaced with other heterocyclic systems to probe the electronic and steric requirements for receptor activation. researchgate.net For instance, 4-(aminomethyl)-1-hydroxypyrazole (4-AHP) analogues have been synthesized and evaluated as GABAA receptor agonists. nih.govacs.orgacs.org

Condensation with other molecules: Muscimol and its sulphur-containing analogue, thiomuscimol, have been condensed with aminopyridazines to create novel compounds that, interestingly, act as GABAA antagonists. nih.gov

Attachment of linkers for functional studies: A biotin-terminated, alkyl-chain-derivatized form of muscimol has been synthesized to create a "tetherable" agonist. arvojournals.org This allows the molecule to be anchored, for example to quantum dots, for use in advanced cell-based assays to label and study GABA receptors. arvojournals.orgresearchgate.net

These synthetic analogues have been crucial in demonstrating that even minor structural changes can lead to significant differences in pharmacological activity and receptor subtype selectivity. nih.govacs.org For example, introducing substituents at the 3- and/or 5-position of the 4-AHP analogue of muscimol was found to be detrimental to binding affinity, highlighting the limited space within the agonist binding site. nih.govacs.org

Receptor Pharmacology and Neurochemical Mechanisms of Isoxazole Alkaloids

Muscimol (B1676869) as a Gamma-Aminobutyric Acid (GABA) Receptor Agonist

Muscimol is a potent and selective agonist for the γ-aminobutyric acid (GABA) type A (GABA-A) receptors. mdpi.comtermedia.pl Its chemical structure, which is a conformationally restricted analog of GABA, allows it to bind effectively to these receptors, mimicking the action of the brain's primary inhibitory neurotransmitter. mdpi.comscbt.com

Muscimol acts as a potent agonist at ionotropic GABA-A receptors, which are ligand-gated ion channels. wikipedia.orgnih.gov When muscimol binds to the GABA-A receptor, it activates the receptor, leading to the opening of a chloride ion channel. wikipedia.org This influx of chloride ions hyperpolarizes the neuron, decreasing its excitability and thus producing an inhibitory effect on neurotransmission. wikipedia.org

While considered a selective GABA-A agonist, muscimol also demonstrates partial agonist activity at GABA-A-rho receptors. wikipedia.org Its high affinity is particularly noted for GABA-A receptors containing the delta subunit. wikipedia.org This interaction with various GABA-A receptor subtypes contributes to its wide range of effects on the central nervous system. wikipedia.org The binding sites for muscimol are located at the interface of the α and β subunits of the GABA-A receptor. dovepress.com

The semi-rigid isoxazole (B147169) structure of muscimol is key to its interaction with GABA receptors. wikipedia.orgpsu.edu Computational studies have revealed that the high-affinity binding of muscimol is stabilized by strong interactions, including the formation of salt bridges with specific amino acid residues such as β2Glu155 and α1Arg66 on the GABA-A receptor. tandfonline.comtandfonline.com Hydrogen bonds and other interactions with surrounding residues further stabilize this binding. tandfonline.com

A notable aspect of muscimol's binding mechanism is the involvement of a water molecule, which allows muscimol to bind in a low-energy conformation. psu.edu This is a point of difference from GABA's binding. The binding of muscimol induces conformational changes in the receptor's binding pocket and domain, which ultimately leads to the opening of the chloride ion channel. tandfonline.comtandfonline.com The total binding free energy for muscimol with the GABA-A receptor has been calculated to be -26.55 ± 3.42 Kcal/mol, indicating a spontaneous and favorable interaction. tandfonline.comtandfonline.com

Molecular Interactions and Conformation-Activity Relationships with GABA Receptors

Ibotenic Acid as a Glutamate (B1630785) Receptor Agonist

Ibotenic acid functions as a non-selective agonist at glutamate receptors, which are the primary excitatory neurotransmitter receptors in the brain. wikipedia.orghellobio.com

Ibotenic acid is a potent agonist of N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgfrontiersin.org It also displays agonist activity at metabotropic glutamate receptors (mGluRs), specifically groups I and II, but is a weak agonist at AMPA and kainate receptors. wikipedia.org The excitotoxic effects of ibotenic acid are primarily mediated through its activation of NMDA receptors. frontiersin.orgnih.gov This action can be enhanced by glycine (B1666218) and blocked by the NMDA receptor antagonist dizocilpine. wikipedia.orgnih.gov

EC50 Values of Ibotenic Acid at mGlu Receptors
Receptor SubtypeEC50 (μM)
mGlu5a17
mGlu1a43
mGlu2110
mGlu4a>1000
mGlu6>1000

This table is based on data from Hello Bio. hellobio.com

The excitotoxicity of ibotenic acid stems from its potent activation of NMDA receptors. wikipedia.orgfrontiersin.org This over-activation leads to an excessive influx of calcium (Ca²⁺) into neurons. wikipedia.org This "calcium overload" triggers a cascade of detrimental intracellular events. sonar.ch

The elevated intracellular Ca²⁺ activates various enzymes, including Ca²⁺/Calmodulin Kinase (CaM-KII), which in turn leads to the production of reactive oxygen species (ROS) that cause damage to surrounding tissues. wikipedia.org The excess calcium also enhances the mitochondrial electron transport system, further increasing the generation of ROS. wikipedia.org This cascade ultimately results in neuronal cell death. wikipedia.org Due to its ability to selectively destroy neuronal cell bodies while sparing axons, ibotenic acid is frequently used in neuroscience research to create specific brain lesions. frontiersin.orgnih.gov

Role of NMDA Receptor Subunits (e.g., NR2A, NR2B) in Mediating Ibotenic Acid Effects

Ibotenic acid, a key isoxazole alkaloid and potent neurotoxin, primarily functions as a non-selective agonist for glutamate receptors. wikipedia.orgontosight.ai Its effects are particularly mediated through the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and neuronal function. wikipedia.orgontosight.aifrontiersin.org The activation of NMDA receptors by ibotenic acid leads to an influx of calcium ions (Ca²⁺) into the neuron. wikipedia.orgfrontiersin.org While this process is fundamental for learning and memory, excessive activation by an agonist like ibotenic acid results in an overwhelming Ca²⁺ influx, triggering a cascade of events including the production of reactive oxygen species and activation of catabolic enzymes, which ultimately leads to neuronal cell death, a phenomenon known as excitotoxicity. wikipedia.orgfrontiersin.org

The NMDA receptor is a heterotetrameric complex, and its subunit composition dictates its pharmacological and physiological properties. The specific combination of GluN1 and GluN2 (NR1 and NR2) subunits influences the receptor's sensitivity to agonists and its role in cellular processes. Research indicates that the GluN2A and GluN2B subunits are particularly significant in mediating the effects of ibotenic acid. nih.govresearchgate.net

Studies have shown that GluN2A-containing NMDA receptors are involved in synaptic plasticity mechanisms like long-term potentiation (LTP), while GluN2B-containing receptors, often located extrasynaptically, are more linked to excitotoxic cell death pathways. frontiersin.org Intrahippocampal administration of ibotenic acid has been demonstrated to cause significant alterations in the mRNA expression of both NR2A and NR2B subunits. nih.govresearchgate.net Specifically, the activation of NR2B-containing receptors by ibotenic acid is thought to be a key step in mediating cell death through oxidative stress. nih.govresearchgate.net The differential expression and function of these subunits throughout brain development and in different neuronal populations contribute to the specific patterns of neurodegeneration observed in experimental models using ibotenic acid as a lesioning agent. frontiersin.orgnih.gov

Other Bioactive Compounds and Receptor Interactions in Amanita Species

Identification and Characterization of NMDA Receptor Antagonists from Amanita pantherina (e.g., dicarboxyethylthiopropanoic acids)

In contrast to the NMDA receptor agonism of ibotenic acid, studies have also isolated NMDA receptor antagonists from Amanita pantherina. institutoesfera.orgnih.gov Researchers have identified a diastereoisomeric mixture of 2-amino-3-(1,2-dicarboxyethylthio)propanoic acids. nih.gov These compounds were isolated and their absolute configurations were determined as (2R),(1'R) and (2R),(1'S). nih.govnih.gov

Comparative Pharmacological Profiles with Other Amanita Toxins (e.g., amatoxins, phallotoxins, muscarine)

The isoxazole alkaloids (ibotenic acid and its decarboxylated product, muscimol) that characterize the Amanita muscaria and Amanita pantherina-type poisonings have a pharmacological profile that is distinctly different from the toxins found in other, more lethal Amanita species. researchgate.netnih.govisciii.es

Isoxazole Alkaloids (Ibotenic Acid and Muscimol) : These compounds are neurotoxic, primarily targeting central nervous system receptors. Ibotenic acid acts as a potent agonist at NMDA glutamate receptors, causing excitatory effects and, in high concentrations, seizures and neuronal lesions. isciii.eshealthpartners.com Muscimol, on the other hand, is a potent agonist of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain, leading to effects like sedation and hallucinations. isciii.esmdpi.com

Amatoxins (e.g., α-amanitin) : Found in deadly species like Amanita phalloides (the death cap), amatoxins are cytotoxic bicyclic octapeptides. nih.govisciii.esannualreviews.org Their primary mechanism of action is the potent and selective inhibition of RNA polymerase II, an essential enzyme for the transcription of DNA into messenger RNA (mRNA). isciii.esannualreviews.org This halt in protein synthesis leads to widespread cell death, with the most severe damage occurring in hepatocytes (liver cells) and cells of the proximal renal tubules, often resulting in fatal liver and kidney failure. nih.govisciii.es

Phallotoxins (e.g., phalloidin) : Also found in A. phalloides, phallotoxins are cyclic heptapeptides. isciii.esannualreviews.org Their toxic action involves binding to and stabilizing filamentous actin (F-actin), preventing its depolymerization into G-actin. isciii.es This disruption of the cellular cytoskeleton is particularly damaging to hepatocytes. However, phallotoxins are not well-absorbed from the gastrointestinal tract and are not considered to be the primary cause of human fatalities in amatoxin-containing mushroom poisoning. annualreviews.org

Muscarine (B1676868) : While Amanita muscaria is named for this compound, it typically contains only trace amounts. mdpi.com Muscarine is a non-selective agonist of muscarinic acetylcholine (B1216132) receptors, which are key components of the parasympathetic nervous system. mdpi.comdvm360.com Its effects are characterized by cholinergic hyperstimulation, leading to symptoms abbreviated by the acronym SLUD (salivation, lacrimation, urination, diarrhea). dvm360.com This mechanism is entirely different from the glutamate/GABA receptor interactions of isoxazoles and the cytotoxic effects of amatoxins and phallotoxins.

This stark contrast in molecular targets—neurotransmitter receptors versus fundamental cellular machinery like RNA polymerase and the cytoskeleton—underlies the vastly different clinical syndromes produced by these various Amanita toxins.

Table 1. Comparative Pharmacological Profiles of Amanita Toxins

Toxin Class Example Compound(s) Primary Molecular Target Primary Mechanism of Action
Isoxazole Alkaloids Ibotenic Acid, Muscimol NMDA & GABA-A Receptors Agonism of excitatory (glutamate) and inhibitory (GABA) neurotransmitter receptors in the CNS. isciii.esmdpi.com
Amatoxins α-amanitin RNA Polymerase II Inhibition of mRNA synthesis, leading to cessation of protein production and cell death. isciii.esannualreviews.org
Phallotoxins Phalloidin Filamentous Actin (F-actin) Stabilization of F-actin, preventing depolymerization and disrupting cytoskeletal dynamics. isciii.es

| Muscarine | Muscarine | Muscarinic Acetylcholine Receptors | Agonism of parasympathetic nervous system receptors, causing cholinergic hyperstimulation. mdpi.comdvm360.com |

Table 2. Compound Names Mentioned in Article

Compound Name
Ibotenic acid
Muscimol
2-amino-3-(1,2-dicarboxyethylthio)propanoic acid
Amatoxins
α-amanitin
Phallotoxins
Phalloidin
Muscarine
Glutamate
GABA (Gamma-aminobutyric acid)
Calcium

Analytical Chemistry Methodologies for Isoxazole Alkaloid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of isoxazole (B147169) alkaloid analysis, providing robust and reliable methods for separating these compounds from a multitude of other substances present in a sample. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of muscimol (B1676869) and ibotenic acid. frontiersin.org Various HPLC modes have been developed to overcome the challenges associated with the high polarity of these analytes.

Reversed-Phase (RP) HPLC: Conventional RP-HPLC is often challenging for polar compounds like muscimol and ibotenic acid. To enhance retention on C18 columns, ion-pair chromatography is frequently employed. This method introduces an ion-pairing reagent, such as sodium dodecyl sulfate (B86663) or octylammonium o-phosphate, into the mobile phase. jst.go.jptandfonline.com The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enabling separation on a reversed-phase column. jst.go.jptandfonline.com A convenient method developed for simultaneous analysis used an IRICA RP-18 column with sodium dodecyl sulfate as a counter-ion and UV detection at 210 nm, achieving a detection limit of about 1 ppm. jst.go.jp Another sensitive ion-interaction HPLC method reported detection limits of 18 µg/L for ibotenic acid and 30 µg/L for muscimol using UV detection at 230 and 254 nm. tandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. nih.gov A HILIC analytical method was developed for the evaluation of ibotenic acid and muscimol using a diol column and a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) solution. nih.gov This technique provides an alternative separation mechanism to reversed-phase, often resulting in better retention and resolution for these polar alkaloids. nih.gov

Mixed-Mode Chromatography: This approach uses columns with both reversed-phase and ion-exchange properties. One method successfully separated ibotenic acid and muscimol on a Primesep 100 mixed-mode column with a simple mobile phase of water, acetonitrile, and sulfuric acid, using UV detection at 200 nm. sielc.com

HPLC MethodColumn TypeMobile Phase CompositionDetectionApplicationRef
Ion-Pair RP-HPLC IRICA RP-18 (C18)Sodium dodecyl sulfate as counter ionUV (210 nm)Simultaneous analysis in A. muscaria jst.go.jp
Ion-Interaction HPLC C18 Reverse PhaseAqueous solution of 5.0 mM octylammonium o-phosphateUV (230 & 254 nm)Simultaneous determination of ibotenic acid and muscimol tandfonline.com
HILIC Torus™ DiolAcetonitrile and 10 mM ammonium acetate solution (80/20, v/v)UV (255 nm)Analysis of ergosterol, muscimol, and ibotenic acid nih.gov
Mixed-Mode HPLC Primesep 100Water, Acetonitrile (MeCN), and Sulfuric acid (H2SO4)UV (200 nm)Separation of ibotenic acid and muscimol sielc.com

For analyses requiring the highest levels of sensitivity and selectivity, such as detecting trace amounts in biological fluids or complex food matrices, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the premier technique. nih.govnih.gov UHPLC systems use columns with smaller particles, which allows for faster analysis and higher resolution compared to traditional HPLC. measurlabs.com

The coupling with a triple-quadrupole tandem mass spectrometer provides unambiguous identification and quantification. nih.gov This is achieved by monitoring specific mass-to-charge ratio transitions for each analyte, a process known as Multiple Reaction Monitoring (MRM). nih.gov This high degree of specificity minimizes interference from matrix components. nih.gov

In one study, UHPLC-MS/MS was used to confirm the presence of muscimol and ibotenic acid in Amanita muscaria extracts when HPLC-UV detection was insufficient due to low concentrations. nih.gov Another study used UPLC-MS/MS for the targeted quantitative screening of 12 mushroom toxins, including the isoxazole derivatives, in various Amanita species. mdpi.com The enhanced sensitivity of these systems allows for low detection limits, often in the ng/L to µg/L range, making them invaluable for forensic and clinical toxicology. mdpi.comrsc.org

TechniqueSample MatrixAnalytes DetectedKey FindingsRef
UHPLC-MS/MS A. muscaria extractsIbotenic acid, MuscimolConfirmed analyte presence when HPLC-UV was not sensitive enough. nih.gov
UPLC-MS/MS Amanita species12 mushroom toxins (including isoxazoles)Detected buiotenine in A. citrina and A. sinocitrina; other toxins were absent. mdpi.com
UPLC-MS/MS Inosperma speciesIbotenic acid, MuscimolFirst report of isoxazole derivatives being detected in species of Inosperma. frontiersin.org
UHPLC-MS/MS Surface WaterPhenolic EDCsDeveloped a method for simultaneous detection of multiple contaminants. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to isoxazole alkaloids is limited by their low volatility and high polarity. nauss.edu.sa To make these compounds suitable for GC analysis, a chemical derivatization step is necessary. dntb.gov.uaresearchgate.net This process converts the non-volatile analytes into more volatile and thermally stable derivatives.

Common derivatization methods involve silylation, which replaces active hydrogen atoms in the polar functional groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net Following derivatization, the analytes can be separated by GC and detected with high specificity by a mass spectrometer. dntb.gov.ua GC-MS has been successfully used to determine ibotenic acid and muscimol in the urine of patients intoxicated with Amanita pantherina. dntb.gov.ua Another study used GC/MS to determine the concentrations of ibotenic acid and muscimol in Amanita mushrooms circulated in Japan's drug market. researchgate.net While effective, the requirement for an additional derivatization step can add complexity and potential for sample loss to the analytical workflow. semanticscholar.org

TechniqueDerivatizationSample MatrixApplicationRef
GC/MS Silylation (e.g., with BSTFA)Human UrineDetermination of ibotenic acid and muscimol in intoxication cases. dntb.gov.ua
GC/MS Not specified (TMS derivatives)Amanita mushroomsAnalysis of hallucinogenic constituents in commercially circulated mushrooms. researchgate.net
GC-MS Not specifiedMethanol extracts of AmanitaFingerprinting of volatile and soluble compounds for species discrimination. nauss.edu.sa

In cases of mushroom poisoning, it is often crucial to screen for a wide array of potential toxins simultaneously, as the ingested species may be unknown or contain multiple toxic compounds. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the leading technology for this purpose due to its ability to detect and quantify numerous compounds from different chemical classes in a single analytical run. mdpi.comresearchgate.netchromatographyonline.com

Researchers have developed comprehensive LC-MS/MS methods capable of simultaneously detecting a dozen or more mushroom toxins, including ibotenic acid, muscimol, amatoxins, and muscarine (B1676868), from various matrices like mushroom material, serum, and urine. mdpi.comresearchgate.net These multi-toxin methods typically use a reversed-phase column with a gradient elution program and a mass spectrometer operating in a positive electrospray ionization mode. mdpi.com Such methods are highly efficient for clinical diagnostics and forensic investigations, providing rapid and accurate results that can guide patient treatment. mdpi.comsciex.com A recently developed method allows for the rapid analysis of 6 common mushroom toxins in just 7 minutes. sciex.com

TechniqueAnalytes (including)Sample MatricesPurposeRef
LC-MS/MS 12 toxins (ibotenic acid, muscimol, amanitins, etc.)Mushrooms, serum, urine, simulated gastric fluidComprehensive screening for clinical and forensic toxicology. mdpi.comresearchgate.net
LC-MS/MS 6 toxins (including muscimol)Wild mushroomsRapid (7-minute) and accurate quantitation and identification. sciex.com
LC-MS/MS Muscarinic, muscimol, ibotenic acidUrineTwo-step detection method for routine chemical-toxicological studies. edgccjournal.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile or Derivatized Analytes

Electrophoretic Methods: Capillary Zone Electrophoresis (CZE) with Contactless Conductivity Detection

Capillary Electrophoresis (CE) represents an alternative and complementary technique to liquid chromatography for the analysis of charged species like isoxazole alkaloids. nih.govmdpi.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. mdpi.comnih.gov

For analytes like muscimol and ibotenic acid that lack a strong UV chromophore, conventional UV detection can be limiting. nih.gov To overcome this, Capillary Electrophoresis with capacitively coupled contactless conductivity detection (CZE-C⁴D) has been successfully applied. nih.gov This detection method measures changes in the conductivity of the background electrolyte as analyte zones pass the detector, providing a universal detection mechanism for ionic species. nih.gov

A study demonstrated the use of CZE-C⁴D to confirm the results of an HPLC analysis for ibotenic acid and muscimol in Amanita muscaria extracts. nih.gov The separation was performed using a simple background electrolyte of 1M aqueous formic acid (pH 1.88), highlighting the technique's ability to provide orthogonal confirmation of chromatographic results based on a different separation principle. nih.gov

Electrochemical Approaches for Quantitative Determination (e.g., using modified electrodes)

Electrochemical methods offer a promising avenue for the development of simple, rapid, and low-cost sensors for the quantitative determination of isoxazole alkaloids. These approaches typically involve measuring the current response from the oxidation or reduction of the target analyte at the surface of a specially designed electrode.

Theoretical studies have explored the potential for the electrochemical determination of ibotenic acid and muscimol using a modified electrode composed of a nano-copper sulfide (B99878) (CuS) and conducting polymer composite. researchgate.net The proposed mechanism involves the oxidation of the analytes by copper(III) sulfohydroxide, which is generated in-situ on the electrode surface. researchgate.net The analysis of the corresponding mathematical model suggests that a stable and linear relationship between the electrochemical signal and the analyte concentration can be achieved, making the approach viable for analytical applications. researchgate.netresearchgate.net While still largely in the theoretical and developmental stages for these specific alkaloids, electrochemical sensors have been successfully developed for other mushroom toxins, demonstrating the feasibility of the technology for rapid toxin detection. wu.ac.th

Advanced Spectroscopic Techniques for Structure Elucidation (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS))

The definitive identification and structural elucidation of isoxazole alkaloids such as Agarin (also known as Pantherine or muscimol) rely heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this field, providing detailed insights into the molecular architecture of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like muscimol. researchgate.net Through multinuclear experiments, primarily Proton (¹H) and Carbon-13 (¹³C) NMR, researchers can map the carbon skeleton and the placement of protons, allowing for unambiguous structure confirmation.

Combined theoretical and experimental NMR studies have been crucial in understanding muscimol's structure in solution. nih.gov The assignment of ¹H and ¹³C NMR spectra is often supported by two-dimensional (2D) NMR techniques and Density Functional Theory (DFT) calculations. nih.gov These computational approaches, such as the Gauge-Independent Atomic Orbital (GIAO) method, help calculate theoretical chemical shifts that can be compared with experimental data for verification. nih.gov

Research has shown that the solvent plays a critical role in the determined structure of muscimol. nih.gov In dimethyl sulfoxide (B87167) (DMSO), muscimol exists predominantly as its NH isomer. researchgate.netnih.gov However, in water, experimental spectra combined with theoretical calculations indicate that the zwitterionic form is favored. nih.gov This highlights the importance of the analytical solvent environment in structural studies. Furthermore, detailed NMR analysis has enabled the reporting of several J-couplings (indirect spin-spin coupling constants) in proton and carbon NMR spectra that were previously unavailable. nih.gov NMR spectroscopy has also been employed to check for chemical reactions or complexation between muscimol and other compounds in mixture toxicity studies. europa.eu

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy, providing significant evidence for its structure. It is frequently coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures.

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), a type of HRMS, has been successfully used for the qualitative and quantitative determination of muscimol and its precursor, ibotenic acid. researchgate.net This technique is valued for its high resolution and mass accuracy, which allows for confident identification based on precursor and product ions. researchgate.net

Another advanced method involves hydrophilic-interaction liquid chromatography coupled with high-resolution tandem mass spectrometry (HILIC-HRMS/MS). nih.gov This approach has been validated for the analysis of muscimol and other mushroom toxins in human urine, demonstrating its utility in clinical and forensic toxicology. nih.gov The HILIC-HRMS/MS workflow is noted for being labor-, time-, and cost-efficient, as well as robust and sensitive. nih.gov The high resolution of the mass spectrometer allows for the unambiguous distinction of analytes from matrix interferences and isomers. nih.gov

Method Validation and Performance Parameters in Isoxazole Alkaloid Analysis (e.g., linearity, accuracy, precision, detection limits, resolution)

The development of reliable analytical methods for the quantification of isoxazole alkaloids like muscimol requires rigorous validation. This process ensures that the method is suitable for its intended purpose and consistently produces accurate and reproducible results. Key performance parameters evaluated during validation include linearity, accuracy, precision, detection limits, and resolution.

Linearity Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For muscimol analysis, excellent linearity is consistently reported. In a method for analyzing 12 mushroom toxins, good linearities with correlation coefficients (R²) greater than 0.994 were achieved over a concentration range of 0.05 to 200 µg/L. researchgate.net Another study using high-performance liquid chromatography (HPLC) reported extremely linear calibration curves (R² > 0.995) for muscimol in the range of 2-80 ppm. altitudeconsultingllc.com Similarly, a method using capillary electrophoresis for muscimol in spiked urine samples showed linearity in the range of 0.05–50 mg L⁻¹, with correlation coefficients from 0.9911 to 0.9992. nih.gov

Accuracy and Precision Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD). For isoxazole alkaloid analysis, methods generally show high accuracy and precision. One comprehensive LC-MS/MS method reported mean recoveries ranging from 73.0% to 110.3% for 12 toxins, including muscimol. researchgate.net In the same study, the precision was deemed satisfactory, with RSDs not exceeding 19.4%. researchgate.net Another LC-MS/MS method for plasma analysis found recoveries for muscimol to be between 85.1% and 94.2%, with RSDs of 5.0% to 8.9%. researchgate.net

Detection and Quantification Limits The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. These parameters are crucial for trace-level analysis. For muscimol, various methods have achieved low detection limits. A capillary electrophoresis method for urine samples reported an LOD of 0.016 mg/L. nih.gov A highly sensitive LC-MS/MS method for plasma achieved an LOD of 0.1 ng/mL and an LOQ of 1 ng/mL for muscimol. researchgate.net In mushroom samples, the method LOQs have been reported in the range of 0.01 to 0.2 mg/kg. researchgate.net

Resolution Resolution is the ability of an analytical method to separate two or more compounds in a mixture. It is particularly important for distinguishing muscimol from its precursor, ibotenic acid, and from other matrix components. High-performance liquid chromatography (HPLC) methods utilizing mixed-mode or ion-exclusion columns have demonstrated high resolution and good peak symmetry for the separation of muscimol and ibotenic acid. altitudeconsultingllc.comsielc.comsielc.com For instance, an ion-exclusion chromatography method was shown to provide more than enough resolution between the analytes. altitudeconsultingllc.com

Method Validation Data Tables

The following tables summarize the performance parameters from various validated analytical methods for muscimol.

Table 1: Linearity and Detection Limits for Muscimol Analysis

Analytical Method Matrix Linearity Range Correlation Coefficient (R²) LOD LOQ Reference
LC-MS/MS Mushrooms, Biological Fluids 0.05 - 200 µg/L > 0.994 - 0.01 - 0.2 mg/kg (mushrooms) researchgate.net
LC-MS/MS Plasma 1 - 200 ng/mL 0.999 0.1 ng/mL 1 ng/mL researchgate.net
Capillary Electrophoresis Urine 0.05 - 50 mg/L 0.9911 - 0.9992 0.016 mg/L - nih.gov
HPLC Standard Solutions 2 - 80 ppm > 0.995 - - altitudeconsultingllc.com

Table 2: Accuracy and Precision for Muscimol Analysis

Analytical Method Matrix Spiked Levels Recovery (%) Precision (RSD %) Reference
LC-MS/MS Mushrooms, Biological Fluids Three concentrations 73.0 - 110.3 < 19.4 researchgate.net
LC-MS/MS Plasma Three concentrations 85.1 - 94.2 5.0 - 8.9 researchgate.net

Table of Compounds

Compound Name Other Names
Agarin Muscimol, Pantherine
Muscimol Agarin, Pantherine
Pantherine Agarin, Muscimol
Ibotenic acid -
Acivicin -
α-amanitin -
β-amanitin -
γ-amanitin -
Atropine -
Bufotenine-O-glucuronide -
Desoxoviroidin -
Harmaline -
Harmine -
Illudin M -
Illudin S -
Muscarine -
Phallacidin -
Phalloidin -
Phallisacin -
Psilocin-O-glucuronide -
Ricinine -
Scopolamine -
5-methoxy-N,N-diisopropyltryptamine -
5-methoxy-N,N-dimethyltryptamine -
Dansyl chloride DNS-Cl
Acetonitrile MeCN
Dimethyl sulfoxide DMSO
Formic acid -
Heptafluorobutyric acid -
Phosphoric acid -
Sulfuric acid -

Ecological and Mycological Context of Isoxazole Alkaloid Production

Geographic Distribution and Habitat Preferences of Amanita muscaria and Amanita pantherina

Amanita muscaria, commonly known as the fly agaric, is a cosmopolitan species with a broad distribution across the temperate and boreal regions of the Northern Hemisphere. gbif.org Its native range encompasses Europe, Asia, and North America. gbif.orgjardineriaon.com In Europe and Asia, it is prevalent in temperate coniferous and deciduous forests, with significant populations in Scandinavia, Russia, and Central Europe, as well as Japan and Korea. jardineriaon.com Its distribution in the Americas extends from Alaska down to Central America and the Andean regions. gbif.orgjardineriaon.com The species has also been introduced to the Southern Hemisphere, including Australia, New Zealand, South Africa, and South America, often in association with pine and birch plantations. gbif.orgvidacap.com

Amanita muscaria exhibits a preference for forested habitats, forming mycorrhizal relationships with a variety of trees. jardineriaon.com It is commonly found in coniferous forests with pine, spruce, and fir, as well as mixed forests containing beech, oak, and birch. jardineriaon.com The fungus typically fruits in late summer and autumn and prefers acidic, well-drained soils. jardineriaon.com

Amanita pantherina, the panther cap, is also found in Europe and western Asia. wikipedia.org It is considered an uncommon mushroom and grows in deciduous woodlands, particularly with beech trees, and less frequently in coniferous forests. wikipedia.org Like A. muscaria, it has been recorded in South Africa, likely introduced with imported European trees. wikipedia.org The North American species previously identified as A. pantherina is now recognized as Amanita pantherinoides. ubc.ca A. pantherina typically appears from late summer to autumn. wikipedia.org

Table 1: Geographic Distribution and Habitat of Amanita muscaria and Amanita pantherina

Species Native Geographic Range Introduced Locations Primary Habitat Associated Tree Genera
Amanita muscaria Temperate and boreal regions of the Northern Hemisphere (Europe, Asia, North America) gbif.orgjardineriaon.com Australia, New Zealand, South Africa, South America gbif.orgvidacap.com Coniferous and deciduous woodlands jardineriaon.com Pine, Spruce, Fir, Beech, Oak, Birch jardineriaon.comvidacap.com

Mycorrhizal Associations and Chemical Ecology within the Amanita Genus

The genus Amanita plays a crucial ecological role primarily through the formation of ectomycorrhizal (EcM) associations with the roots of various trees. geeksforgeeks.org This symbiotic relationship is fundamental to the health and nutrient cycling of forest ecosystems. vidacap.comgeeksforgeeks.org In this mutualistic partnership, the fungus colonizes the tree's root system, extending its reach for water and essential mineral nutrients like phosphorus and nitrogen, which it supplies to the plant. amanitadreamer.netwikipedia.org In return, the tree provides the fungus with carbohydrates produced through photosynthesis. vidacap.comamanitadreamer.net

The chemical ecology of Amanita is complex. The production of isoxazole (B147169) alkaloids like ibotenic acid and muscimol (B1676869) is a key aspect of their chemical profile. While the precise ecological function of these compounds is not fully understood, they may play a role in mediating interactions with other organisms. For example, these compounds could deter certain soil-dwelling invertebrates or other competing fungi, thus protecting the host tree's roots and the fungus's own mycelial network. amanitadreamer.net The presence of these toxins also deters consumption by many animals, although some, like squirrels and deer, have been observed eating A. muscaria. vidacap.com

Intraspecific and Interspecific Variation in Isoxazole Alkaloid Content across Amanita Species and Environmental Factors

Significant variation in the content of isoxazole alkaloids exists both between different Amanita species and within a single species. The concentration of compounds like ibotenic acid and muscimol can be influenced by a range of genetic and environmental factors. abdurrahmanince.net

Within Amanita muscaria, several varieties are recognized, which can differ in appearance and potentially in chemical composition. gbif.org For example, the classic red-capped A. muscaria var. muscaria is found in Eurasia, while the yellow-to-orange-capped A. muscaria var. guessowii is common in northeastern North America. gbif.org Studies have indicated that the ratio of ibotenic acid to muscimol can vary depending on factors such as the mushroom's age, the season, and the specific habitat. wikipedia.org

Interspecific variation is also pronounced. While A. muscaria and A. pantherina are known for producing significant quantities of ibotenic acid and muscimol, other Amanita species produce different classes of toxins. For instance, the deadly Amanita phalloides (death cap) and Amanita virosa (destroying angel) produce amatoxins and phallotoxins, which are potent cyclopeptides. geeksforgeeks.orgresearchgate.net

Environmental conditions are thought to play a role in the variability of toxin production. Factors such as soil composition, nutrient availability, and climate may influence the metabolic pathways responsible for synthesizing these alkaloids. science.govmdpi.com However, the precise mechanisms by which these environmental cues affect isoxazole alkaloid content are still an area of active research. The inherent genetic diversity within and between species is also a primary driver of the observed chemical variations. researchgate.netresearchgate.net

Table 2: Toxin Variation in Selected Amanita Species

Species Primary Toxin Class Key Compounds Notes on Variation
Amanita muscaria Isoxazoles geeksforgeeks.org Ibotenic acid, Muscimol Content varies with mushroom age, season, and habitat. wikipedia.org
Amanita pantherina Isoxazoles wikipedia.org Ibotenic acid, Muscimol Darker-capped specimens may have higher concentrations of ibotenic acid. wikipedia.org
Amanita phalloides Cyclopeptides (Amatoxins, Phallotoxins) researchgate.net α-amanitin, β-amanitin, Phalloidin Toxin concentration can vary between individual mushrooms.

Bioaccumulation of Specific Elements (e.g., Vanadium) and the Formation of Organometallic Compounds (e.g., Amavadin) in Amanita

A distinctive feature of some Amanita species, particularly Amanita muscaria, is their ability to bioaccumulate certain elements, most notably vanadium. encyclopedia.pubmdpi.com These fungi can concentrate vanadium to levels several hundred times higher than in the surrounding soil, with the highest concentrations often found in the bulbous base of the mushroom. encyclopedia.pubmdpi.com Other species in the genus, such as A. regalis, also exhibit this trait. mdpi.com

Within the mushroom, vanadium is sequestered in a unique, non-oxidovanadium(IV) coordination complex called amavadin. encyclopedia.pubmdpi.com This organometallic compound is formed from two molecules of N-hydroxyimino-2,2'-dipropionic acid complexed with a central vanadium(IV) ion. researchgate.net

The biological function of amavadin is not yet fully understood. encyclopedia.pubmdpi.com It has been hypothesized that due to the reversible oxidation-reduction potential of the vanadium ion, amavadin might act as a redox catalyst or an electron transfer mediator. mdpi.comwho.int This capability could be involved in various metabolic processes within the fungus. The accumulation of vanadium and its incorporation into amavadin is a fascinating aspect of the chemical ecology of Amanita, highlighting the unique biochemical pathways that have evolved within this genus. researchgate.netmdpi.com

Advanced Research Applications and Future Directions in Isoxazole Alkaloid Studies

In vitro Bioactivity Studies of Muscimol (B1676869) and Ibotenic Acid

The controlled environment of in vitro studies allows for a detailed examination of the cellular and molecular mechanisms of action of muscimol and ibotenic acid. These studies are fundamental to understanding their bioactivity and potential therapeutic applications.

The cytotoxic potential of muscimol and ibotenic acid is a critical aspect of their bioactivity profile. Research has shown that extracts from Amanita muscaria, containing these compounds, exhibit cytotoxic effects on various cell lines. For instance, a standardized hydroalcoholic extract of A. muscaria demonstrated significant cytotoxicity against a panel of lung cell cultures in vitro. mdpi.comnih.govnih.gov Similarly, an acetone (B3395972) extract of A. muscaria was found to have a cytotoxic effect on the JAR choriocarcinoma cell line, with IC50 values of 168.96 µg/mL after 24 hours and 43.85 µg/mL after 72 hours. researchgate.net This effect was primarily proapoptotic. researchgate.net It is important to note that while ibotenic acid itself is considered highly toxic due to its excitotoxic properties, the cytotoxic effects observed in extracts may be attributed to a combination of compounds. sci-hub.se

Table 1: Cytotoxic Effects of Amanita muscaria Extracts in Cellular Models

Extract Type Cell Line Key Findings Reference
Hydroalcoholic Lung cell cultures Significant cytotoxic effect observed. mdpi.comnih.govnih.gov
Acetone JAR choriocarcinoma IC50 of 168.96 µg/mL (24h) and 43.85 µg/mL (72h); proapoptotic effect. researchgate.net

Paradoxically, while ibotenic acid is a known excitotoxin, muscimol has demonstrated neuroprotective properties in various experimental models. Muscimol, as a potent GABA-A receptor agonist, can counteract the excessive neuronal excitation that leads to cell death in conditions like ischemia. pensoft.net Studies have shown that muscimol can protect against neuronal damage in models of forebrain ischemia. pensoft.netnih.gov When administered prior to an ischemic event in gerbils, muscimol offered significant protection to the cortex, hippocampus, substantia nigra, striatum, and thalamus. nih.gov This suggests that enhancing inhibitory neurotransmission can be a viable strategy for neuroprotection. pensoft.netnih.gov The neuroprotective potential of muscimol and its analogues is an active area of research for conditions such as cerebral ischemia. mdpi.com

Ibotenic acid's excitotoxic properties have been utilized to create animal models that mimic the cholinergic dysfunction seen in neurodegenerative diseases like Alzheimer's disease. pensoft.netresearchgate.net Intracerebroventricular or intrahippocampal administration of ibotenic acid in rats has been shown to induce cortical cholinergic dysfunction, neuroinflammation, and neurodegeneration. researchgate.net This is achieved, in part, by its action as a glutamate (B1630785) receptor agonist, leading to excitotoxicity and neuronal loss in key brain regions like the nucleus basalis of Meynert, which is crucial for cholinergic innervation of the cortex. researchgate.net These models are invaluable for studying the pathogenesis of such diseases and for testing potential therapeutic interventions aimed at mitigating cholinergic deficits. researchgate.netmdpi.com

Neuroprotective Studies Against Excitotoxic Insults and Ischemic Conditions

Development and Application of Animal Models for Neurobiological Research Utilizing Ibotenic Acid as a Lesioning Agent

Ibotenic acid has become a standard tool for creating specific, excitotoxic lesions in animal brains for research purposes. wikipedia.orgfrontiersin.org Its ability to selectively destroy neuronal cell bodies while sparing axons of passage makes it superior to other lesioning techniques. wikipedia.orgfrontiersin.org

Ibotenic acid is a potent agonist for NMDA and metabotropic glutamate receptors. wikipedia.org This overstimulation leads to an influx of calcium, subsequent oxidative stress, and ultimately, neuronal death in the targeted brain region. wikipedia.org This method is widely used to create animal models of neurodegenerative diseases that are characterized by the loss of specific neuronal populations. frontiersin.org For example, ibotenic acid-induced lesions in the hippocampus or entorhinal cortex of rats are used to model the cognitive deficits seen in Alzheimer's disease. nih.gov These models have been instrumental in understanding the role of different brain structures in learning and memory and for screening potential therapeutic agents. mdpi.comnih.gov

Table 2: Applications of Ibotenic Acid as a Lesioning Agent

Target Brain Region Research Application Key Outcomes Reference
Hippocampus Modeling memory impairment Loss of pyramidal and granule cells, allowing for the study of task relearning. wikipedia.org
Entorhinal Cortex Investigating cognitive dysfunction Impaired spatial learning, providing a reliable model for neurodegenerative diseases. nih.gov
Nucleus Basalis of Meynert Studying cholinergic dysfunction Destruction of cholinergic neurons, mimicking aspects of Alzheimer's disease. researchgate.net

Computational Chemistry and Molecular Modeling for Receptor Ligand Interactions (e.g., Muscimol-Human Serum Albumin Binding)

Computational methods are increasingly being used to understand the interactions between bioactive molecules like muscimol and their protein targets. Molecular docking studies have been employed to investigate the binding of muscimol to human serum albumin (HSA), the primary carrier protein in the blood. biointerfaceresearch.comresearchgate.net These studies predict the binding affinity and preferred binding sites, offering insights into the pharmacokinetics of the compound. biointerfaceresearch.comresearchgate.net

A computational analysis suggested that muscimol preferentially binds to site III of HSA with a binding energy of -6.56 kcal/mol, although binding to sites I and II is also possible. biointerfaceresearch.com The stability of the muscimol-HSA complex is primarily due to hydrogen bonds and van der Waals forces. biointerfaceresearch.comresearchgate.net Such computational approaches are valuable for predicting how a drug will be distributed and transported in the body, which is a crucial aspect of drug development. rsc.org Similar computational techniques have been used to elucidate the binding mechanisms of muscimol to its primary target, the GABA-A receptor, revealing key interactions that mediate its inhibitory effects. tandfonline.com

Table 3: Computational Modeling of Muscimol-HSA Interaction

Parameter Finding Significance Reference
Preferred Binding Site Site III Indicates the primary location of interaction on the transport protein. biointerfaceresearch.com
Binding Energy -6.56 kcal/mol Quantifies the stability of the drug-protein complex. biointerfaceresearch.com
Primary Forces Hydrogen bonds, van der Waals Explains the molecular basis of the interaction. biointerfaceresearch.comresearchgate.net

Exploration of Mycelial Cultures for Novel Bioactive Compound Production under Controlled Conditions

The cultivation of fungal mycelia in controlled laboratory settings offers a sustainable and scalable alternative to harvesting wild mushrooms for the production of bioactive compounds. psychiatriapolska.plnih.gov Research into the in vitro cultivation of Amanita muscaria and Amanita pantherina has shown that mycelial cultures can produce muscimol, although often in different concentrations compared to the fruiting bodies. psychiatriapolska.pl

A study analyzing the biomass from mycelial cultures of A. muscaria grown in air-lift bioreactors detected muscimol, suggesting the potential for biotechnological production. psychiatriapolska.plnih.gov Interestingly, these cultures were also found to produce other bioactive compounds like lovastatin, ergothioneine, and 5-hydroxy-L-tryptophan, sometimes at higher levels than in the wild mushrooms. psychiatriapolska.plnih.gov This opens up possibilities for optimizing culture conditions to enhance the yield of specific desired compounds for pharmaceutical applications. The ability to produce these compounds under controlled conditions ensures a consistent and reliable supply, overcoming the variability and potential contaminants associated with wild harvesting. nih.govmdpi.commdpi.com

Unexplored Chemical Diversity within the Amanita Genus: Identifying Research Gaps and Opportunities

The Amanita genus, comprising approximately 650 accepted species, is well-known for containing some of the most dangerously poisonous mushrooms, such as Amanita phalloides (the death cap). semanticscholar.orgnih.gov This notoriety is primarily due to a few well-characterized groups of toxins, namely amatoxins and phallotoxins, which are potent inhibitors of cellular processes. nih.gov However, this focus on toxicity has overshadowed the vast and largely unexplored chemical diversity harbored within the genus. rsc.org Many of the hundreds of Amanita species, including numerous edible and non-lethal varieties, remain chemically under-investigated, representing a significant research gap and a promising frontier for the discovery of novel natural products. nih.govpsychiatriapolska.pl The secondary metabolites produced by these fungi are not limited to toxins but include a wide array of compounds with potential pharmacological applications, such as anti-inflammatory, antioxidant, and immunomodulatory agents. rsc.orgphytojournal.com

Recent research has begun to highlight this untapped potential, revealing that the genus is a rich source of bioactive compounds beyond the infamous toxins. researchgate.net These include unique peptides, polysaccharides, and alkaloids. Advances in analytical techniques and genome mining are now enabling a more profound exploration of this chemical reservoir, pointing toward future discoveries. nih.gov The significant number of uninvestigated species suggests that a wealth of novel chemical structures with unique biological activities awaits discovery. rsc.org

Systematic Chemical Screening of Less-Investigated Amanita Species

A significant opportunity in natural product research lies in the systematic chemical screening of the many less-investigated Amanita species. nih.gov Historically, chemical analysis has concentrated on species known for their extreme toxicity or psychoactive properties, such as A. phalloides and A. muscaria. nih.govnih.gov Consequently, the chemical profiles of a large portion of the genus remain unknown. psychiatriapolska.pl It is estimated that of the 900-1000 species of Amanita believed to exist worldwide, only about half have been formally described, and an even smaller fraction have been chemically analyzed in detail. nih.gov

Modern analytical methods are crucial for this exploratory work. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) allow for the rapid profiling of metabolites from fungal extracts, identifying both known and potentially novel compounds. nih.govresearchgate.net For instance, qualitative mycochemical screening of various Amanita extracts has revealed the presence of diverse secondary metabolites, including terpenoids, flavonoids, tannins, alkaloids, and saponins. phytojournal.comresearcher.life

Systematic screening efforts are needed, particularly in biodiverse but under-researched regions. Recent mycological surveys in areas like the Yanshan Mountains of China have led to the discovery of entirely new Amanita species, such as A. borealis and A. yanshanensis, each representing a unique and unexamined chemical landscape. semanticscholar.orgfrontiersin.org Similarly, studies on species from tropical Africa, such as Amanita bweyeyensis, have uncovered new taxa, some of which are consumed locally and lack the deadly toxins found in their relatives. pensoft.net This underscores the potential for finding species with interesting and non-toxic bioactive compounds.

Table 1: Examples of Less-Investigated Amanita Species and Their Potential

SpeciesRegion/StatusReported Bioactive Compounds/PotentialCitation(s)
Amanita vaginataEdible, widespreadRich in phenols, flavonoids, β-carotene, lycopene; strong antioxidant activity. researchgate.net
Amanita caesareaEdible, gourmetSource of novel polysaccharides (e.g., AC-1) with significant antioxidant properties. spandidos-publications.com
Amanita crassiconusInedible (medicinal use)Used in traditional medicine; contains alkaloids, saponosides, and tannins. phytojournal.com
Amanita bweyeyensisEdible (local use), AfricaDevoid of amatoxins and phallotoxins despite phylogenetic relation to toxic species. pensoft.net
Amanita borealisNewly discovered, ChinaUnexplored chemical profile; represents a new area for natural product discovery. semanticscholar.orgfrontiersin.org

Elucidation of Novel Compounds and Their Undiscovered Biological Activities

The systematic screening of less-studied Amanita species is anticipated to lead to the elucidation of novel chemical structures with previously undiscovered biological activities. The chemical potential of the genus extends far beyond the isoxazole (B147169) alkaloids and cyclic peptides for which it is famous. Fungal polysaccharides, for example, are known to exhibit a range of biological activities, including anti-aging, antitumor, and immunoregulatory effects. spandidos-publications.com A novel heteropolysaccharide, designated AC-1, isolated from the edible species Amanita caesarea, has demonstrated strong antioxidant activity by scavenging free radicals. spandidos-publications.com

Furthermore, genome-guided approaches have revolutionized the search for novel compounds. By sequencing the genomes of lethal Amanita species, researchers have identified that besides the genes encoding known toxins like α-amanitin, there are 20–30 uncharacterized genes from the same "MSDIN" family. nih.gov This suggests that Amanita mushrooms harbor a large reservoir of undiscovered cyclic peptides. Subsequent analysis combining genomics and mass spectrometry has confirmed that some of these genes are expressed, leading to the production of new cyclic peptides whose biological functions remain to be determined. nih.gov

Beyond peptides and polysaccharides, Amanita species produce a variety of other secondary metabolites. Studies have identified compounds such as lovastatin, ergothioneine, and 5-hydroxy-L-tryptophan from the mycelium of A. muscaria grown in vitro. psychiatriapolska.pl Other identified compounds include terpenoids, flavonoids, and cardiac glycosides, which have shown potential antimicrobial activities. researcher.life The discovery of an anti-tumor β-(1→6) branched (1→3)-beta-D-glucan (AM-ASN) from A. muscaria further illustrates the therapeutic potential hidden within this genus. institutoesfera.org Each new compound isolated represents a lead for pharmacological research and a deeper understanding of fungal biochemistry and its ecological roles. ecoevoblog.com

Table 2: Selected Novel or Less-Studied Compounds from Amanita and Their Biological Activity

Compound/ClassAmanita Source SpeciesReported or Potential Biological ActivityCitation(s)
AC-1 (Heteropolysaccharide)A. caesareaAntioxidant spandidos-publications.com
AM-ASN (β-D-glucan)A. muscariaAntitumor institutoesfera.org
Novel Cyclic PeptidesA. rimosa, A. exitialisUnknown; potential for various bioactivities based on structural relation to known toxins. nih.gov
Terpenoids, FlavonoidsA. orsoniiAntimicrobial (antibacterial and antifungal) researcher.life
ErgothioneineA. muscaria (mycelium)Antioxidant psychiatriapolska.pl
LovastatinA. muscaria (mycelium)Hypocholesterolemic (Cholesterol-lowering) psychiatriapolska.pl
Phenolic CompoundsA. vaginataAntioxidant researchgate.net

Q & A

Q. What analytical methods are recommended for distinguishing Agarin and Pantherine in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for separation and identification due to its high sensitivity and specificity. Researchers should optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 or HILIC) to resolve structural analogs like Agarin and Pantherine. Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to differentiate stereochemical properties .

Q. How should researchers design preliminary toxicity assays for these compounds?

Begin with in vitro models (e.g., HepG2 cells or primary hepatocytes) to assess cytotoxicity via MTT assays, ensuring dose ranges align with physiologically relevant concentrations. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle). For mechanistic insights, pair viability assays with oxidative stress markers (ROS detection) or apoptosis assays (Annexin V/PI staining). Use at least three biological replicates and statistical tests (ANOVA with Tukey’s post-hoc) to validate significance .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on Agarin/Pantherine’s neuropharmacological effects?

Contradictions in neuroactivity studies often stem from variations in model systems (e.g., rodent vs. human neuronal cultures) or inconsistent dosing protocols. To address this:

  • Conduct cross-species comparisons using standardized protocols (e.g., identical exposure times, concentrations).
  • Employ transcriptomic profiling (RNA-seq) to identify conserved vs. species-specific pathways.
  • Validate findings using orthogonal methods (e.g., electrophysiology for ion channel effects paired with calcium imaging) .
  • Report detailed methodological variables (e.g., cell passage number, serum batch) to enhance reproducibility .

Q. How can researchers optimize in vivo pharmacokinetic studies for these compounds?

Use radiolabeled isotopes (³H or ¹⁴C) to track absorption and distribution. For oral bioavailability assessments, administer compounds via gavage and collect serial blood samples. Employ non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, Cmax, and t₁/₂. Address intersubject variability by using genetically homogeneous animal models and controlling environmental factors (diet, circadian rhythm) .

Methodological and Data Analysis Questions

What frameworks are suitable for prioritizing Agarin/Pantherine research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

  • Feasibility: Ensure access to synthetic standards and analytical infrastructure.
  • Novelty: Focus on understudied mechanisms (e.g., epigenetic modulation vs. receptor binding).
  • Relevance: Align with global health priorities (e.g., neuroprotection in neurodegenerative diseases) .

Q. How should researchers handle conflicting structural data from X-ray crystallography vs. computational modeling?

Perform multi-technique validation:

  • Compare crystallographic data (CCDC deposition codes) with density functional theory (DFT)-optimized structures.
  • Assess hydrogen bonding networks using Fourier-transform infrared (FTIR) spectroscopy.
  • Report discrepancies in bond lengths/angles and discuss potential causes (e.g., crystal packing effects) .

Data Reproducibility and Reporting Standards

Q. What metadata is critical for sharing Agarin/Pantherine datasets?

Include:

  • Synthetic routes (catalyst purity, reaction time/temperature).
  • Analytical instrument parameters (column lot number, MS ionization mode).
  • Raw data files (mzML for MS, JCAMP-DX for NMR) and processing scripts (R/Python) .
  • Ethical approval documentation for animal/human studies .

Q. Table 1: Key Analytical Parameters for Agarin/Pantherine Characterization

TechniqueKey ParametersAgarin (Typical Values)Pantherine (Typical Values)
LC-MS/MSRetention time (min), m/z8.2 min, 342.1 → 154.09.5 min, 358.2 → 170.1
¹H NMR (400 MHz)δ (ppm): Aromatic protons7.25–7.45 (multiplet)7.60–7.80 (doublet)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.